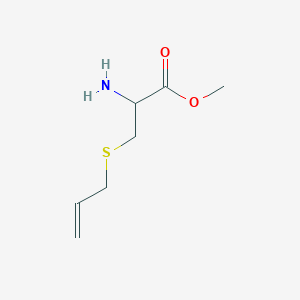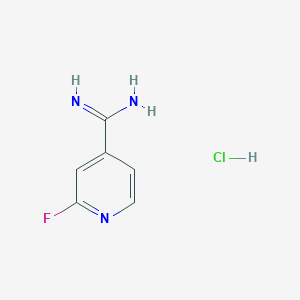methanol CAS No. 303151-76-0](/img/structure/B2805491.png)
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The closest compound I found is [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride . It’s a chemical with the molecular formula C7H6ClF3N2 and a molecular weight of 210.58 g/mol .
Molecular Structure Analysis
The InChI key for [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride is JVQYWHGODHSTAM-UHFFFAOYSA-N . The SMILES string is NCC1=C (Cl)C=C (C=N1)C (F) (F)F .Applications De Recherche Scientifique
Environmental Impact Assessment
Krijgsheld and Gen (1986) discussed the consequences of contamination by chlorophenols, including 2,4-dichlorophenol, on the aquatic environment. They highlighted the moderate to considerable toxic effects these compounds exert on mammalian and aquatic life, emphasizing the need for effective management and treatment strategies to mitigate their impact on ecosystems (K. Krijgsheld & A. D. Gen, 1986).
Wastewater Treatment and Reclamation
Goodwin et al. (2018) explored treatment options for reclaiming wastewater produced by the pesticide industry, focusing on a variety of toxic pollutants, including 2,4-dichlorophenol. Their research underscores the importance of biological processes and granular activated carbon in removing pesticides from wastewater, contributing to the creation of high-quality effluent (L. Goodwin, I. Carra, P. Campo, & A. Soares, 2018).
Methanol Synthesis and Applications
Cybulski (1994) reviewed the synthesis of methanol, highlighting its significance as a basic chemical with potential uses as a clean-burning fuel and in various industrial applications. The review elaborates on the catalysts, mechanisms, and processes involved in methanol production, contributing to our understanding of its role in sustainable energy and chemical synthesis (A. Cybulski, 1994).
Biotechnological Utilization of Methanol
Strong, Xie, and Clarke (2015) discussed the potential biotechnological applications of methanotrophic bacteria that use methane as their sole carbon source. These applications include the production of single-cell protein, biopolymers, and other valuable products, demonstrating methanol's role in supporting innovative and sustainable biotechnological solutions (P. Strong, S. Xie, & W. Clarke, 2015).
Methanol as a Chemical Marker in Industrial Applications
Jalbert et al. (2019) provided a comprehensive literature review on the use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers. This research highlights methanol's utility in monitoring cellulosic insulation degradation, indicating its importance in maintaining the reliability and efficiency of power transmission systems (J. Jalbert, E. Rodriguez-Celis, O. Arroyo-Fernández, S. Duchesne, & Brigitte Morin, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound is often used in organic synthesis reactions as a catalyst, reagent, and intermediate .
Mode of Action
It’s known to exhibit high reactivity, which suggests it may interact with its targets through covalent bonding or other chemical interactions .
Pharmacokinetics
Its physical properties such as boiling point (50-55 °c/11 mmhg), melting point (16-20 °c), and density (1524 g/mL at 25 °C) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
Given its high reactivity, it’s likely to induce significant changes in the molecular structure of its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas and away from heat sources and high temperatures . It should also be handled with appropriate protective equipment to avoid skin contact and inhalation .
Propriétés
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3NO/c14-7-1-2-8(9(15)4-7)12(21)11-10(16)3-6(5-20-11)13(17,18)19/h1-5,12,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLSJRCBDDXZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2805408.png)

![2-[(2-Methyl-2-propenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2805411.png)
![1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2805412.png)

![2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B2805418.png)







